molecular formula C8H7BrCl2N2 B1520911 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1172561-55-5

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No. B1520911
CAS RN: 1172561-55-5
M. Wt: 281.96 g/mol
InChI Key: ZSZPMWPHFPYFBD-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a biochemical used for proteomics research . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency .


Molecular Structure Analysis

The molecular formula of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is C8H6BrClN2•HCl, and its molecular weight is 281.96 .


Chemical Reactions Analysis

The synthesis of this compound employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency .


Physical And Chemical Properties Analysis

The molecular formula of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is C8H6BrClN2•HCl, and its molecular weight is 281.96 .

Scientific Research Applications

Medicinal Chemistry: Drug Prejudice Scaffold

The compound serves as a crucial “drug prejudice” scaffold in medicinal chemistry due to its structural character and wide range of applications . It’s a key component in the synthesis of drugs that target various diseases, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Material Science: Structural Character

In material science, the structural character of imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, is leveraged for the development of new materials with unique properties .

Biochemistry: Pharmaceutical Intermediates

This compound is utilized as a biochemical for proteomics research and as an intermediate in pharmaceutical syntheses . Its role in biochemistry is pivotal for understanding protein interactions and functions.

Pharmacology: Central Nervous System Agents

Pharmacologically, derivatives of imidazo[1,2-a]pyridine, such as 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics . They are considered efficient substitutes for classical drugs due to their reduced side effects.

Organic Synthesis: Synthesis of Heterocycles

The compound is involved in various strategies for the synthesis of imidazo[1,2-a]pyridine scaffolds, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are fundamental in expanding the diversity of organic molecules.

Drug Discovery: Anti-Tuberculosis Compounds

In drug discovery, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is part of the class of imidazo[1,2-a]pyridine analogues that have shown significant activity against tuberculosis, particularly MDR-TB and XDR-TB . The compound’s versatility makes it a valuable asset in the ongoing battle against resistant strains of TB.

Safety and Hazards

This compound is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a tightly closed container, in a cool and dry place .

Future Directions

Given its wide range of applications in medicinal chemistry, this compound is likely to continue being a subject of research . Its use in proteomics research also suggests potential future directions in this field .

properties

IUPAC Name

6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZPMWPHFPYFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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